molecular formula C24H21ClN4O4S B11117102 4-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

4-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B11117102
M. Wt: 497.0 g/mol
InChI Key: TVECMSIJEPEGHO-UHFFFAOYSA-N
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Description

4-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a benzenesulfonamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the pyrazole intermediate reacts with a chlorobenzene derivative.

    Formation of the Benzenesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the methoxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl group within the pyrazole ring.

    Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with various biological targets, including enzymes and receptors, to understand its pharmacological properties.

Medicine

Medicinal chemistry research explores the compound’s potential as a therapeutic agent. Its structure suggests possible applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound’s properties make it suitable for use in the development of new materials, including polymers and coatings. Its stability and reactivity are advantageous in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol
  • 1-[(4-Chlorophenyl)phenylmethyl]piperazine

Uniqueness

Compared to similar compounds, 4-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C24H21ClN4O4S

Molecular Weight

497.0 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C24H21ClN4O4S/c1-16-23(24(30)29(27-16)20-9-3-17(25)4-10-20)15-26-18-7-13-22(14-8-18)34(31,32)28-19-5-11-21(33-2)12-6-19/h3-15,27-28H,1-2H3

InChI Key

TVECMSIJEPEGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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